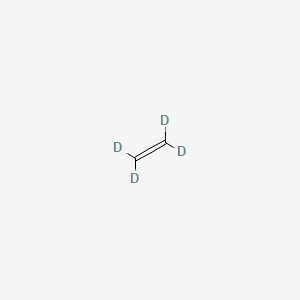

Ethylene-d4

概要

説明

Ethylene-d4, also known as deuterated ethylene, is a compound with the molecular formula C2D4. It is a deuterated form of ethylene (C2H4), where the hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is used in various scientific research applications due to its unique properties .

準備方法

Preparation Methods of Ethylene-d4

Synthesis via Deuterated Acetylene and Catalytic Hydrogenation

One of the primary methods involves generating deuterated acetylene (acetylene-d2) from calcium carbide and heavy water (D2O), followed by catalytic hydrogenation or addition reactions to form this compound.

Generation of Acetylene-d2 : Calcium carbide is reacted with deuterium oxide (D2O) under controlled temperature (0–100°C) and pressure (0–0.5 MPa) conditions in a specialized carbide-feed generator. The acetylene-d2 produced is purified by washing with D2O, deuterated sulfuric acid (D2SO4), and sodium dithionite solution to remove impurities and residual hydrogen sources. This process yields acetylene-d2 with approximately 97 mole % deuterium content initially.

Enrichment of Acetylene-d2 : Due to incomplete isotopic purity, acetylene-d2 is further enriched by repeated isotopic exchange with alkaline D2O in an apparatus designed to maximize gas-liquid contact. After multiple exchanges, the deuterium content can be increased to about 98.7 mole % or 99.4 atom % deuterium.

Conversion to this compound : The purified acetylene-d2 undergoes catalytic addition of deuterium (D2) over a Cu-Ni/SiO2 composite catalyst at preheating temperatures of 100–200°C. The reaction proceeds via a deuterium alpha addition to yield this compound. The product is then condensed, separated, and unreacted deuterium is recycled.

Synthesis via 1,2-Dibromoethane-d4 Reduction

Another well-documented method involves the preparation of 1,2-dibromoethane-d4 from acetylene-d2 and deuterium bromide (DBr), followed by reduction to this compound.

Formation of 1,2-Dibromoethane-d4 : Acetylene-d2 reacts with deuterium bromide thermally or photochemically to produce 1,2-dibromoethane-d4. This reaction can occur in the dark or under UV light, with yields near quantitative when acetylene is properly purified. The deuterium bromide is prepared by reacting D2O with phosphorus tribromide.

Reduction to this compound : 1,2-Dibromoethane-d4 is then reduced using zinc dust suspended in dioxane to yield this compound with high isotopic purity. This method is advantageous due to the high yield and the ability to start from well-characterized intermediates.

Comparative Data on Deuterium Enrichment

Detailed Research Findings and Notes

Purification of Acetylene-d2 : Purification is critical since impurities such as hydrogen sulfide inhibit the addition reactions. Concentrated sulfuric acid washing effectively removes inhibitors without significant loss of deuterium content, unlike activated carbon which reduces deuterium content by hydrogen exchange.

Isotopic Exchange Equilibrium : The equilibrium constant for the exchange between acetylene and D2O at 25°C is about 1.37, enabling enrichment of acetylene-d2 by repeated contact with alkaline D2O.

Reaction Conditions for Dibromoethane Formation : The reaction between acetylene-d2 and deuterium bromide proceeds rapidly even in the absence of UV light if acetylene is purified. The presence of oxygen or ozone can facilitate the reaction, but impurities can inhibit it.

Catalyst and Temperature for Hydrogenation : The Cu-Ni/SiO2 catalyst composite is effective for adding deuterium to deuterated acetylene at 100–200°C, yielding this compound after condensation and separation steps.

Isotopic Purity Maintenance : Throughout the processes, care is taken to maintain isotopic purity by using deuterated reagents and avoiding hydrogen contamination, including flushing apparatus with deuterium bromide before use.

化学反応の分析

Types of Reactions

Ethylene-d4 undergoes various chemical reactions, including:

Addition Reactions: It can participate in addition reactions with halogens, hydrogen halides, and other reagents to form deuterated derivatives.

Common Reagents and Conditions

Oxidation: Dioxygen (O2) under controlled conditions.

Addition Reactions: Halogens (e.g., Br2, Cl2), hydrogen halides (e.g., HBr, HCl).

Major Products

Oxidation: Deuterated acetaldehyde (C2D4O).

Addition Reactions: Deuterated halogenated compounds (e.g., C2D4Br2, C2D4Cl2).

科学的研究の応用

Spectroscopic Applications

Ethylene-d4 serves as a crucial tool in spectroscopic studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and infrared spectroscopy.

- NMR Spectroscopy : this compound is commonly used as a solvent in NMR experiments due to its deuterated nature, which minimizes background signals from hydrogen. It is particularly useful in the preparation of perdeuterated compounds such as ethylenediaminetetraacetate (EDTA-d₁₂) for analyzing metal complexes like cadmium-EDTA .

- Infrared and Ultraviolet Spectroscopy : Studies have shown that the absorption spectra of this compound differ from those of regular ethylene, providing insights into molecular vibrations and interactions. For example, research on the far-ultraviolet absorption spectra has revealed vibrational constants that are essential for understanding molecular dynamics .

Environmental Analysis

This compound is utilized in environmental monitoring, particularly in the analysis of pollutants.

- Detection of Ethylene Oxide : Ethylene oxide (EO) is a known carcinogen, and the use of ethylene oxide-d4 as an internal standard allows for accurate quantification of EO in food products. This application is vital for ensuring food safety, as demonstrated in studies analyzing instant noodles for EO contamination .

- Pollution Tracking : The isotopic labeling with this compound aids in tracing sources of pollution and understanding environmental processes involving organic compounds. Its distinct mass allows researchers to differentiate between natural and anthropogenic sources effectively .

Synthetic Chemistry

In synthetic chemistry, this compound plays a significant role as a building block for various chemical reactions.

- Synthesis of Deuterated Compounds : this compound is often employed in the synthesis of deuterated analogs of biologically active compounds. Its use can enhance the stability and solubility of these compounds while facilitating their characterization through mass spectrometry and NMR .

- Reactions Involving Ozonolysis : this compound ozonide has been studied within argon matrices to understand its reactivity and structural properties. This research contributes to the broader understanding of ozonolysis reactions and their mechanisms .

Case Study 1: Spectroscopic Analysis of Metal Complexes

A study utilized this compound to prepare EDTA-d₁₂ for NMR analysis of cadmium complexes. The findings highlighted how deuterated solvents can significantly improve spectral resolution and provide clearer insights into coordination chemistry.

Case Study 2: Food Safety Monitoring

In a recent analysis of instant noodles, ethylene oxide-d4 was used as an internal standard during gas chromatography-mass spectrometry (GC-MS) to quantify EO levels. The study confirmed that using isotopically labeled standards enhances detection sensitivity and accuracy in complex food matrices.

作用機序

The mechanism of action of (2H4)ethylene involves its interaction with specific molecular targets and pathways:

Ethylene Receptors: In plants, (2H4)ethylene binds to ethylene receptors located in the endoplasmic reticulum, initiating a signaling cascade that regulates various physiological processes.

Cell Division and Expansion: Ethylene can inhibit or promote cell division and expansion, depending on the concentration and the specific tissue involved.

類似化合物との比較

Similar Compounds

Ethylene (C2H4): The non-deuterated form of (2H4)ethylene, widely used in industrial applications.

Deuterated Methane (CD4): Another deuterated hydrocarbon used in scientific research.

Uniqueness

Ethylene-d4 is unique due to the presence of deuterium atoms, which makes it an excellent tracer in scientific studies. Its physical and chemical properties differ slightly from those of ethylene, allowing researchers to distinguish between the two in experimental setups .

生物活性

Ethylene-d4 (C₂D₄) is a deuterated form of ethylene, a simple hydrocarbon with significant biological implications, particularly in plant physiology. This article explores the biological activity of this compound, highlighting its role in various physiological processes, mechanisms of action, and relevant research findings.

1. Overview of this compound

Ethylene is a gaseous plant hormone that regulates numerous aspects of plant growth and development, including fruit ripening, flower senescence, and responses to stress. This compound, being a stable isotopic variant of ethylene, is utilized in studies to trace metabolic pathways and understand ethylene's biological functions without interference from natural ethylene production.

Ethylene functions primarily through its interaction with specific receptors in plants, leading to the activation of signaling pathways that modulate gene expression. The biological activity of this compound can be understood through several key mechanisms:

- Signal Transduction : Ethylene binds to its receptors (e.g., ETR1) in the endoplasmic reticulum, initiating a cascade that activates downstream signaling pathways involving transcription factors such as EIN3 and EIL3 .

- Gene Regulation : Ethylene influences the expression of genes involved in various physiological processes. For instance, it upregulates genes associated with fruit ripening and senescence while downregulating others .

- Post-Transcriptional Modifications : Ethylene can also affect protein stability and activity through post-transcriptional modifications, impacting enzymes involved in biosynthesis pathways .

3.1 Fruit Ripening

This compound has been shown to play a crucial role in fruit ripening processes. A study demonstrated that the application of ethylene led to increased respiration rates and changes in hormone levels during the ripening of kiwifruit. The expression levels of key ethylene biosynthesis genes (e.g., AdACS1/2) were significantly altered in response to ethylene treatment .

3.2 Stress Responses

Research indicates that ethylene signaling is involved in plant responses to biotic and abiotic stresses. For example, studies have shown that ethylene can enhance resistance to pathogens by modulating defense-related gene expression . In onions, ethylene application extended bulb dormancy by altering hormone profiles and transcriptome responses, showcasing its role in stress management .

Table 1: Key Biological Activities of this compound

| Biological Activity | Description |

|---|---|

| Fruit Ripening | Induces ripening by regulating gene expression related to respiration |

| Stress Response | Enhances resistance against pathogens through defense gene modulation |

| Senescence | Promotes senescence by altering hormonal balance and gene expression |

| Dormancy Regulation | Extends dormancy in bulbs by influencing hormone levels |

5. Research Findings

Recent studies have employed this compound to trace metabolic pathways and assess the impact of ethylene on various physiological processes:

- A study using transcriptomic analysis found significant changes in gene expression profiles associated with hormone regulation during storage under ethylene treatment .

- Another investigation into the absorption spectra of this compound provided insights into its vibrational properties, which are critical for understanding its interaction with biological systems .

6. Conclusion

This compound serves as a valuable tool for studying the biological activities associated with ethylene in plant systems. Its role in regulating fruit ripening, stress responses, and other physiological processes underscores the importance of this compound in plant biology. Ongoing research continues to unravel the complexities of ethylene signaling pathways and their implications for agricultural practices.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Ethylene-d4 in laboratory settings?

this compound is typically synthesized via catalytic deuteration of ethylene using deuterium gas (D₂) over a platinum or palladium catalyst. Characterization involves:

- Mass spectrometry (MS) to confirm isotopic purity (>99% D).

- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) to verify the absence of residual protons.

- Infrared (IR) spectroscopy to compare vibrational modes with ethylene-h4, noting shifts due to isotopic substitution (e.g., C-D stretching at ~2200 cm⁻¹ vs. C-H at ~3000 cm⁻¹) .

- Gas chromatography (GC) coupled with thermal conductivity detection for purity assessment.

Q. How do the thermodynamic properties of this compound differ from those of non-deuterated ethylene?

this compound exhibits distinct thermodynamic behavior due to isotopic mass differences. Key data from NIST ( ):

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly in bond length determinations?

Discrepancies in bond length measurements (e.g., between photoelectron spectroscopy and high-resolution microwave studies) arise from isotopic effects on vibrational averaging. Methodological solutions include:

- High-resolution rotational spectroscopy to refine ground-state molecular geometries.

- Ab initio computational modeling (e.g., DFT or coupled-cluster methods) to account for zero-point energy differences .

- Cross-validation with neutron diffraction data for solid-phase structures.

Q. What experimental designs are optimal for studying kinetic isotope effects (KIEs) in this compound reactions?

KIEs are critical in elucidating reaction mechanisms (e.g., electrophilic addition or polymerization). Key approaches:

- Competitive isotope labeling : Mix C₂H₄ and C₂D₄ in a reaction, then analyze product ratios via GC-MS.

- Arrhenius parameter comparison : Measure activation energies (Eₐ) for C₂H₄ vs. C₂D₄ reactions using stopped-flow techniques.

- Theoretical modeling : Use the Bigeleisen equation to predict KIEs based on vibrational frequency differences .

Q. How can this compound be used to track metabolic or environmental pathways in interdisciplinary studies?

this compound serves as a tracer in:

- Plant biology : Investigate ethylene biosynthesis pathways by exposing plants to deuterated precursors and analyzing metabolites via LC-MS/MS .

- Environmental science : Track atmospheric ethylene oxidation by monitoring D-labeled intermediates (e.g., this compound oxide) using cavity ring-down spectroscopy (CRDS).

- Catalysis research : Study surface adsorption/desorption dynamics on metal catalysts via in situ FTIR with isotopic switching.

Q. Methodological Considerations

- Data Analysis : Use Welch’s t-test or ANOVA to statistically validate isotopic effects in replicated experiments ( ).

- Error Mitigation : Account for isotopic impurities (e.g., residual C₂H₂D₂) by integrating baseline corrections in spectroscopic workflows .

- Ethical Compliance : Ensure deuterated compounds are handled under fume hoods with proper waste disposal protocols ( ).

特性

IUPAC Name |

1,1,2,2-tetradeuterioethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4/c1-2/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGSQFUCUMXWEO-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25549-98-8 | |

| Record name | Ethene-1,1,2,2-d4, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25549-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30218454 | |

| Record name | (2H4)Ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

32.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683-73-8 | |

| Record name | Ethene-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H4)Ethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H4)Ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H4]ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。